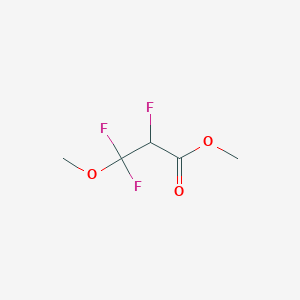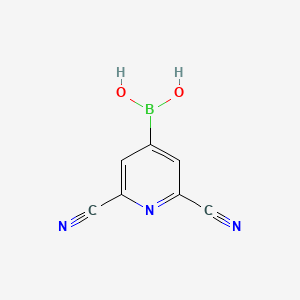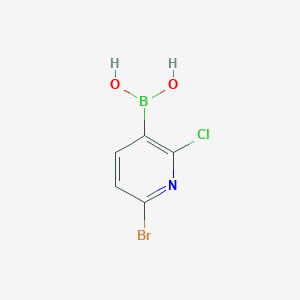
(4-Fluoro-1H-indazol-6-yl)boronic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-1H-indazol-6-yl)boronic acid, 95% (hereafter referred to as 4-Fluoro-1H-indazol-6-yl) is an organic compound with a variety of applications in scientific research. It is a boronic acid derivative of 4-fluoroindazole, and is used in a variety of synthetic reactions and as a reagent for chemical transformations. It has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-Fluoro-1H-indazol-6-yl has also been used in the synthesis of fluorescent probes, and in the study of enzyme mechanisms.
Applications De Recherche Scientifique
Boronic Acid in Molecular Structure and Interactions
Boron-containing compounds, including boronic acids, are pivotal in developing pharmaceuticals due to their ability to interact with organic compounds and biological molecules. A study focusing on the synthesis and characterization of an oxaborol derivative, which includes boronic acid interactions, highlighted the importance of coordinate N→B dative bonds for stabilizing molecules in solid-state. Molecular self-assembly in these compounds primarily occurs through various non-covalent interactions, suggesting their potential in medicine, pharmacology, and biology (Hernández-Negrete et al., 2021).
Boronic Acid in Sensing and Material Chemistry
Boronic acids are extensively used in biomaterials for their ability to bind biologically relevant diols, such as saccharides and peptidoglycans, enabling the preparation of hydrogels with dynamic covalent or responsive behavior. Understanding the structure–reactivity relationships that govern boronic acid's binding affinity to diols is crucial for their application in sensing, delivery, and materials chemistry (Brooks et al., 2018).
Boronic Acid in Luminescence and Sensitization
Boronic acid derivatives have been utilized in the selective sensitization of Eu(III) and Tb(III) emissions, demonstrating high quantum efficiency upon excitation. Such functionalities indicate their significant role in developing luminescent materials and sensors (Park et al., 2014).
Fluorine Substituents on Phenylboronic Compounds
The presence of fluorine substituents in boronic acid compounds, such as (4-Fluoro-1H-indazol-6-yl)boronic acid, significantly influences their properties due to the electron-withdrawing character of fluorine. This impact is evident in their acidity, hydrolytic stability, crystal structures, and spectroscopic properties, which are crucial for their applications in organic synthesis, analytical chemistry, and medicine (Gozdalik et al., 2017).
Boronic Acids in Sensing Applications
The interaction of boronic acids with diols and strong Lewis bases, such as fluoride or cyanide anions, underscores their versatility in sensing applications. These applications span from biological labeling and protein manipulation to the development of therapeutics and separation technologies, demonstrating the broad utility of boronic acids in scientific research (Lacina et al., 2014).
Mécanisme D'action
Target of Action
Similar compounds have been associated with various targets, such as leucine-rich repeat kinase 2 (lrrk2), which is linked to parkinson’s disease .
Mode of Action
It’s known that boronic acids are often used in suzuki–miyaura coupling reactions, a type of cross-coupling reaction, to form carbon-carbon bonds .
Biochemical Pathways
Similar compounds have been found to inhibit cell growth in various neoplastic cell lines .
Action Environment
It’s known that the storage temperature can affect the stability of similar compounds .
Propriétés
IUPAC Name |
(4-fluoro-1H-indazol-6-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3,12-13H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQHXQXQAVKTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=NN2)C(=C1)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)







